Cas no 2374908-83-3 (2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester)

2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester is a brominated isoquinoline derivative with a tert-butyl ester group. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized isoquinoline core, which serves as a versatile intermediate for further modifications. The presence of the bromo substituent at the 7-position enables selective cross-coupling reactions, while the dimethylethyl ester enhances stability and solubility in nonpolar solvents. The 3,4-dihydro and 5-methyl groups contribute to its conformational rigidity, making it a valuable scaffold for medicinal chemistry applications, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways.
2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester structure
2374908-83-3 structure
Product name:2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester
CAS No:2374908-83-3
MF:C15H20BrNO2
MW:326.228803634644
CID:5911483
PubChem ID:135263811

2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • EN300-28294789
    • AT25101
    • tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • 2374908-83-3
    • SCHEMBL20425563
    • 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester
    • Inchi: 1S/C15H20BrNO2/c1-10-7-12(16)8-11-9-17(6-5-13(10)11)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3
    • InChI Key: RIMMQGMYPCBZSC-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(C)=CC(Br)=C2)CCN1C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 325.06774g/mol
  • Monoisotopic Mass: 325.06774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.320±0.06 g/cm3(Predicted)
  • Boiling Point: 390.7±42.0 °C(Predicted)
  • pka: -1.54±0.20(Predicted)

2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28294789-0.5g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
0.5g
$691.0 2025-03-19
Enamine
EN300-28294789-10.0g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
10.0g
$3807.0 2025-03-19
Enamine
EN300-28294789-0.25g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
0.25g
$438.0 2025-03-19
Enamine
EN300-28294789-1.0g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
1.0g
$884.0 2025-03-19
Enamine
EN300-28294789-0.1g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
0.1g
$306.0 2025-03-19
Enamine
EN300-28294789-0.05g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
0.05g
$205.0 2025-03-19
Enamine
EN300-28294789-5.0g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
5.0g
$2566.0 2025-03-19
Enamine
EN300-28294789-2.5g
tert-butyl 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2374908-83-3 95.0%
2.5g
$1735.0 2025-03-19

Additional information on 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester

2(1H)-Isoquinolinecarboxylic Acid, 7-Bromo-3,4-Dihydro-5-Methyl-, 1,1-Dimethylethyl Ester

The compound 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester (CAS No. 2374908-83-3) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural versatility. The molecule's structure incorporates a bromine atom at the 7-position, a methyl group at the 5-position, and an ester group derived from 1,1-dimethylethyl alcohol. These functional groups contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the bromine atom in this compound suggests potential applications in radiotherapy or as a precursor for radiolabeled compounds. Additionally, the ester group enhances the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological studies. Researchers have also explored the use of such compounds in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), where their structural rigidity and functional groups can be exploited for specific applications.

The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester involves a multi-step process that typically includes nucleophilic substitution reactions and esterification. The starting material is often derived from natural products or synthetic precursors, with careful control over reaction conditions to ensure high yield and purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and cellular uptake. Its isoquinoline core provides a rigid framework that can interact with biological targets such as kinases and proteases. The methyl group at the 5-position may influence the molecule's lipophilicity, enhancing its ability to cross cellular membranes. Furthermore, the bromine atom could serve as a site for further functionalization or radiolabeling, expanding its utility in both research and therapeutic applications.

From a materials science perspective, this compound's ability to form hydrogen bonds and coordinate with metal ions makes it a valuable building block for constructing supramolecular assemblies. Recent advancements in MOF technology have demonstrated how such molecules can be used to create porous materials with applications in gas storage, catalysis, and sensing. The combination of its structural features and functional groups positions this compound as a versatile tool for both academic research and industrial development.

In conclusion, 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-5-methyl-, 1,1-dimethylethyl ester (CAS No. 2374908-83-3) is a multifaceted organic molecule with significant potential across various scientific domains. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new insights into its properties and functionalities, this compound is likely to play an increasingly important role in advancing both fundamental science and practical innovations.

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